

Understanding the Hygroscopic Nature of Maltose Monohydrate in Formulations: A Technical Guide

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Compound of Interest

Compound Name: Maltose monohydrate

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This technical guide provides an in-depth exploration of the hygroscopic nature of **maltose monohydrate**, a common excipient in pharmaceutical formulations. Understanding its interaction with moisture is critical for ensuring the stability, efficacy, and shelf-life of drug products. This document outlines the fundamental principles of hygroscopicity, presents quantitative data on moisture sorption, details relevant experimental protocols, and visualizes key concepts to support formulation development.

Introduction to Maltose Monohydrate and its Hygroscopicity

Maltose monohydrate is a disaccharide composed of two α -D-glucose units. It is widely used in the pharmaceutical industry as a binder, diluent, and sweetening agent in oral solid dosage forms.^[1] Its "monohydrate" designation indicates the presence of one molecule of water for every molecule of maltose in its crystalline structure.

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For pharmaceutical excipients like **maltose monohydrate**, this property can be both beneficial and detrimental. While it can help to stabilize the moisture content within a formulation, excessive moisture uptake can lead to physical and chemical instabilities, such as caking, changes in dissolution rate, and degradation of the active

pharmaceutical ingredient (API).[2] Therefore, a thorough understanding of the hygroscopic behavior of **maltose monohydrate** is paramount.

Physicochemical Properties of Maltose Monohydrate

A summary of the key physicochemical properties of **maltose monohydrate** is presented in Table 1.

Property	Value	Reference
Chemical Formula	$C_{12}H_{22}O_{11} \cdot H_2O$	[1]
Molecular Weight	360.31 g/mol	[1]
Appearance	White crystalline powder	[1]
Melting Point	102-103 °C (monohydrate)	[1]
Solubility in Water	1.080 g/mL (20 °C)	[1]

Quantitative Analysis of Moisture Sorption

The interaction of **maltose monohydrate** with atmospheric moisture can be quantified through moisture sorption isotherms. These isotherms plot the equilibrium moisture content of the material as a function of the relative humidity (RH) at a constant temperature.

While a complete moisture sorption-desorption isotherm data table for pure crystalline **maltose monohydrate** is not readily available in the public literature, Table 2 provides representative data for a 50:50 blend of sucrose and maltose at various temperatures, and Table 3 presents estimated equilibrium moisture content for amorphous maltose at 25°C, derived from graphical data. This data illustrates the general trend of increasing moisture content with increasing relative humidity.

Table 2: Equilibrium Moisture Content (% w/w) of a Sucrose/Maltose (50:50) Blend at Various Relative Humidities and Temperatures[3]

Relative Humidity (%)	75°F (24°C)	86°F (30°C)	100°F (38°C)
56	6.0	8.5	10.2
75	-	-	-
90	40.0	33.5	34.3

Note: Data for 75% RH was not provided in the source material.

Table 3: Estimated Equilibrium Moisture Content (% w/w) of Amorphous Maltose at 25°C (Data extracted from graphical representation in Wu et al., 2020)[4]

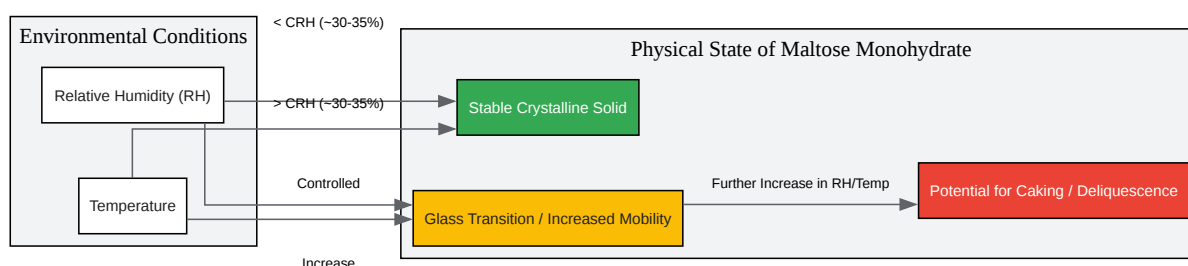
Water Activity (aw)	Relative Humidity (%)	Equilibrium Moisture Content (% w/w)
0.130	13.0	~2.5
0.225	22.5	~4.0
0.330	33.0	~5.5
0.440	44.0	~7.0
0.534	53.4	~9.0
0.645	64.5	~12.0
0.750	75.0	~16.0

Critical Relative Humidity and Physical Stability

The Critical Relative Humidity (CRH) is a critical parameter for hygroscopic materials. It is the RH above which a substance will begin to absorb a significant amount of moisture, potentially leading to deliquescence (dissolving in the absorbed water). For amorphous materials, a related concept is the glass transition, where the material changes from a rigid, glassy state to a more rubbery state, which can impact stability.

For maltose, the glass transition has been observed to occur at approximately 30% RH at 25°C. Another study suggests a critical water activity (a^*w) of around 0.35, which corresponds to a critical relative humidity of 35%. Exceeding this threshold can lead to undesirable physical changes in formulations containing **maltose monohydrate**.

The physical stability of **maltose monohydrate** is therefore highly dependent on both temperature and relative humidity. The relationship between these factors and the physical state of maltose is illustrated in the following diagram.



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Figure 1. Relationship between environmental conditions and the physical state of **maltose monohydrate**.

Experimental Protocols

Accurate characterization of the hygroscopic nature of **maltose monohydrate** relies on standardized experimental protocols. The following sections detail the methodologies for two key analytical techniques.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of vapor uptake by a sample at controlled temperature and relative humidity.

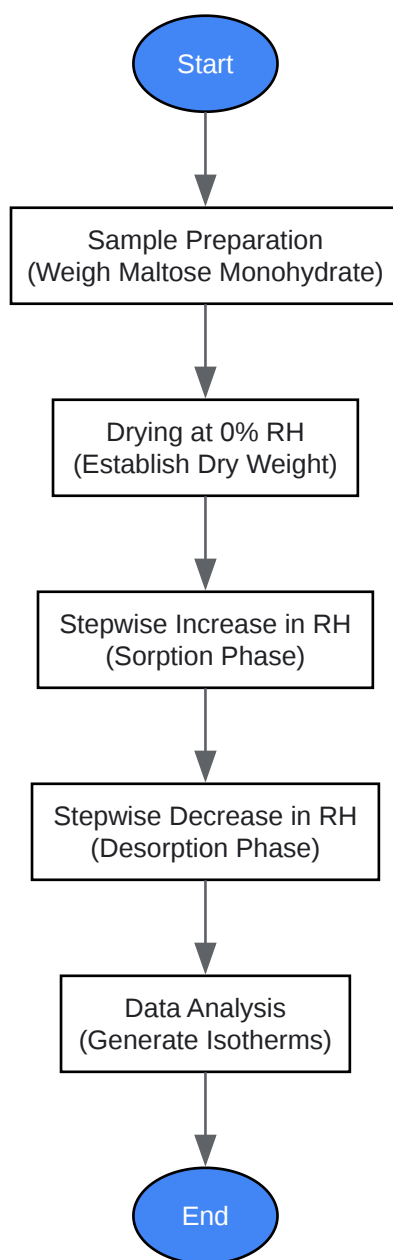
Objective: To determine the moisture sorption-desorption isotherm of **maltose monohydrate**.

Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

Methodology:

- **Sample Preparation:** Accurately weigh a small amount (typically 5-15 mg) of **maltose monohydrate** powder into the DVS sample pan.
- **Drying/Equilibration:** Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry weight of the sample.
- **Sorption Phase:** Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each RH step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., <0.002% per minute). Record the equilibrium mass at each step.
- **Desorption Phase:** Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration and recording the mass at each step.
- **Data Analysis:** Plot the equilibrium moisture content (calculated as the percentage change in mass from the dry weight) against the relative humidity to generate the sorption and desorption isotherms.

The following diagram illustrates the typical workflow for a DVS experiment.



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Figure 2. Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Water Activity (aw) Measurement

Water activity is a measure of the "free" or "available" water in a sample and is a critical parameter for predicting microbial growth and chemical stability.

Objective: To determine the water activity of a **maltose monohydrate** sample.

Apparatus: A water activity meter (e.g., chilled-mirror dew point or capacitance sensor).

Methodology:

- Calibration: Calibrate the water activity meter according to the manufacturer's instructions using certified salt standards.
- Sample Preparation: Place a sufficient amount of the **maltose monohydrate** powder into a sample cup to cover the bottom.
- Equilibration: Seal the sample cup in the measurement chamber of the water activity meter. Allow the sample to equilibrate with the headspace in the chamber. The instrument will monitor the vapor pressure until it stabilizes.
- Measurement: The instrument measures the equilibrium relative humidity (ERH) of the headspace and calculates the water activity using the formula: $aw = ERH / 100$.
- Recording: Record the water activity and the temperature at which the measurement was taken.

Implications for Formulation Development

The hygroscopic nature of **maltose monohydrate** has several important implications for the development of pharmaceutical formulations:

- Storage and Handling: To prevent moisture-induced physical changes, **maltose monohydrate** and formulations containing it should be stored in well-closed containers in a cool, dry place, preferably at a relative humidity below its critical threshold.
- Manufacturing Processes: Manufacturing processes such as wet granulation should be carefully controlled to manage the moisture content of the final product. High humidity environments during manufacturing can lead to handling and processing issues.
- Excipient Compatibility: The hygroscopicity of **maltose monohydrate** can influence the stability of moisture-sensitive APIs. It is crucial to assess the compatibility of **maltose monohydrate** with the API and other excipients in the formulation.

- Packaging: The choice of packaging is critical for protecting formulations containing **maltose monohydrate** from atmospheric moisture. The use of packaging materials with a low moisture vapor transmission rate is recommended.

Conclusion

Maltose monohydrate is a versatile pharmaceutical excipient, but its hygroscopic nature requires careful consideration during formulation development, manufacturing, and storage. By understanding its moisture sorption behavior, critical relative humidity, and the impact of environmental conditions, researchers and drug development professionals can formulate robust and stable dosage forms. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of the hygroscopicity of **maltose monohydrate** and its impact on product quality.

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